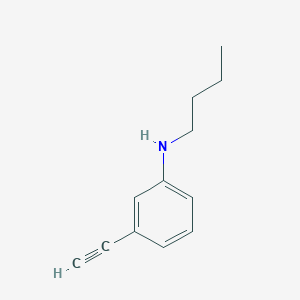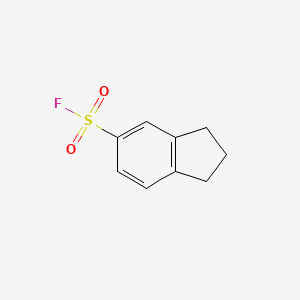
2,3-dihydro-1H-indene-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-indene-5-sulfonyl fluoride is an organic compound with the molecular formula C9H9FO2S It is a derivative of indene, a bicyclic hydrocarbon, and contains a sulfonyl fluoride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-5-sulfonyl fluoride typically involves the sulfonylation of 2,3-dihydro-1H-indene. One common method is the reaction of 2,3-dihydro-1H-indene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-5-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2,3-Dihydro-1H-indene-5-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonyl fluoride-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction can block the enzyme’s activity and disrupt various biochemical pathways, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-indene-1-sulfonyl fluoride
- 1H-Inden-1-one, 5-fluoro-2,3-dihydro-
- 2,3-Dihydro-1H-indene-5-sulfonamide
Uniqueness
2,3-Dihydro-1H-indene-5-sulfonyl fluoride is unique due to its specific sulfonyl fluoride functional group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring selective reactivity and stability under various conditions.
Properties
Molecular Formula |
C9H9FO2S |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-5-sulfonyl fluoride |
InChI |
InChI=1S/C9H9FO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
InChI Key |
DSSMPOCYFKIYTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B13272562.png)
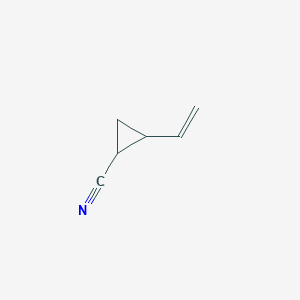

![2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272572.png)
![5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13272573.png)


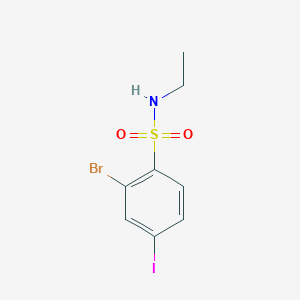
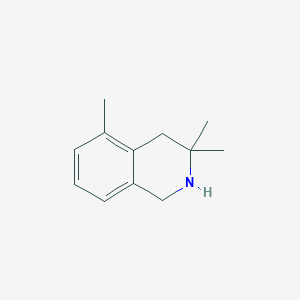
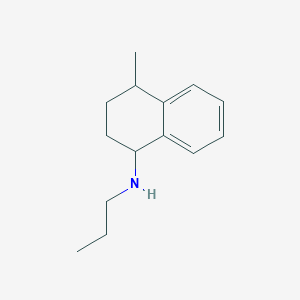

![Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate](/img/structure/B13272615.png)
